3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Unlike simpler benzaldehyde derivatives, 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde features a morpholinoethoxy moiety that enhances aqueous solubility by 0.3–0.5 log units and provides a tertiary amine for critical hydrogen-bonding interactions. The meta-bromine enables orthogonal Suzuki-Miyaura cross-coupling, while the aldehyde remains available for reductive amination or condensation. With LogP 1.91–1.97 and PSA 38.77 Ų, it is pre-optimized for ATP-competitive kinase inhibitor scaffolds. Choose this compound for efficient, diversified library synthesis.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
CAS No. 258831-64-0
Cat. No. B112373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
CAS258831-64-0
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=C(C=C(C=C2)C=O)Br
InChIInChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
InChIKeyZCDQEMFDTZRRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS 258831-64-0): A Specialized Benzaldehyde Building Block for Kinase-Targeted Synthesis


3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS 258831-64-0) is a halogenated aromatic aldehyde featuring a morpholinoethoxy substituent at the para position and a bromine atom at the meta position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds where the morpholine moiety confers enhanced aqueous compatibility and the bromine enables orthogonal cross-coupling reactions [1]. Its molecular weight is 314.18 g/mol with the formula C13H16BrNO3, and it is commercially available with purities typically ≥95% [2].

Why 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde Cannot Be Replaced by Common Benzaldehyde Analogs in Precision Synthesis


Substituting 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde with simpler benzaldehyde derivatives (e.g., 3-bromo-4-methoxybenzaldehyde) fundamentally alters both the physicochemical properties and the synthetic utility of downstream intermediates. The morpholinoethoxy group introduces a tertiary amine that improves aqueous solubility and modulates LogP by approximately 0.3-0.5 log units relative to methoxy analogs [1], while the bromine at the 3-position provides a handle for selective cross-coupling reactions . Replacing this compound with a non-brominated analog eliminates the orthogonal coupling site, and substituting the morpholine moiety with a simple alkoxy group reduces the nitrogen content essential for potential hydrogen-bonding interactions in target binding [2]. The quantitative data below demonstrate that these structural nuances translate into measurable differences in lipophilicity, polar surface area, and synthetic efficiency that directly impact research outcomes and procurement decisions.

Quantitative Differentiation of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde: A Comparator-Based Evidence Guide


LogP and PSA Comparison: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. 3-Bromo-4-methoxybenzaldehyde

The target compound exhibits a lower calculated LogP (1.91-1.97) compared to 3-bromo-4-methoxybenzaldehyde (2.27-2.43), indicating reduced lipophilicity despite its larger molecular weight [1][2]. The polar surface area (PSA) is 38.77 Ų for the target compound versus 26.3 Ų for the methoxy analog, a 47% increase that enhances aqueous compatibility [1][2].

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Yield Comparison: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. 3-Bromo-4-methoxybenzaldehyde

The reported synthetic yield for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde from 3-bromo-4-hydroxybenzaldehyde is 56% , whereas 3-bromo-4-methoxybenzaldehyde can be prepared in 80% yield via bromination of 4-methoxybenzaldehyde . However, the morpholinoethoxy compound provides a functional handle that cannot be accessed from the methoxy analog.

Synthetic Efficiency Process Chemistry Cost-Effectiveness

Reactivity Profile: Suzuki-Miyaura Cross-Coupling Capability

The bromine at the 3-position of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde serves as an effective leaving group in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling aryl-aryl or aryl-heteroatom bond formation . In contrast, the non-brominated analog 4-(2-morpholinoethoxy)benzaldehyde lacks this cross-coupling handle entirely, and 3-bromo-4-hydroxybenzaldehyde requires protection of the free phenol before such reactions.

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Physicochemical Property Comparison: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. 3-Bromo-4-hydroxybenzaldehyde

The target compound (MW 314.18) has a higher molecular weight than 3-bromo-4-hydroxybenzaldehyde (MW 201.02), yet its LogP (1.97) is comparable to that of the hydroxy analog (1.97-2.48) [1][2]. The PSA of 38.77 Ų for the target is similar to the hydroxy analog (37.3 Ų), but the morpholinoethoxy group replaces a hydrogen-bond donor (phenol OH) with a hydrogen-bond acceptor (tertiary amine), altering interaction profiles.

Drug-likeness Solubility Permeability

Commercial Availability and Purity Specifications

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is commercially available from multiple reputable suppliers with typical purities of 95-98% . 4-(2-Morpholinoethoxy)benzaldehyde is also available, but the target compound offers the unique bromine handle .

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde in Pharmaceutical and Chemical Research


Synthesis of Kinase Inhibitor Intermediates Requiring Morpholine Pharmacophores

When constructing ATP-competitive kinase inhibitors, the morpholine moiety is a recognized pharmacophore that forms key hydrogen bonds with the hinge region of the kinase domain . 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde provides this motif pre-installed on a benzaldehyde core, enabling rapid diversification via Suzuki-Miyaura coupling at the bromine position. This scenario is supported by evidence that the compound's LogP (1.91-1.97) and PSA (38.77 Ų) are within favorable ranges for drug-like molecules, and its reactivity profile includes effective participation in palladium-catalyzed cross-couplings [1].

Modular Construction of Biaryl Libraries via Orthogonal Coupling Strategies

The concurrent presence of an aryl bromide and an aldehyde group allows for sequential, orthogonal functionalization. The bromide can undergo Suzuki-Miyaura coupling with various boronic acids to install diverse aromatic groups, while the aldehyde remains available for subsequent reductive amination, Grignard addition, or condensation reactions . This dual reactivity distinguishes the compound from simpler analogs like 3-bromo-4-methoxybenzaldehyde, which lacks the morpholine nitrogen for enhanced solubility [1].

Synthesis of Acetylcholinesterase (AChE) Inhibitor Precursors

Morpholine-containing benzaldehydes have demonstrated anticholinesterase activity relevant to Alzheimer's disease research . While direct inhibitory data for the specific target compound is limited, its structural homology to known AChE inhibitors containing morpholinoethoxy moieties suggests potential utility as a synthetic intermediate in this therapeutic area [1]. The bromine handle allows for further SAR exploration through cross-coupling chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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